

# Head-to-Head Comparison: Zasocitinib vs. Deucravacitinib in Immune-Mediated Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Zasocitinib |           |
| Cat. No.:            | B8820545    | Get Quote |

A detailed analysis of two next-generation oral Tyrosine Kinase 2 (TYK2) inhibitors, **Zasocitinib** and Deucravacitinib, reveals key differences in their selectivity, potency, and clinical efficacy. This guide provides a comprehensive comparison for researchers and drug development professionals, summarizing available quantitative data, experimental protocols, and signaling pathways.

Zasocitinib and Deucravacitinib are both oral, allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] TYK2 plays a crucial role in the signaling pathways of cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various immune-mediated inflammatory diseases (IMIDs).[2][3] By binding to the regulatory pseudokinase (JH2) domain of TYK2, these inhibitors lock the enzyme in an inactive state, offering a more selective approach compared to traditional JAK inhibitors that target the highly conserved ATP-binding site in the catalytic domain.[3][4] This selective inhibition is anticipated to provide a more favorable benefit-risk profile by avoiding the off-target effects associated with broader JAK1/2/3 inhibition.[5]

While both drugs share an identical mechanism of action, **Zasocitinib**, developed using a computationally enabled design strategy, has demonstrated a higher level of selectivity and potency in preclinical studies.[6][7] A head-to-head clinical trial comparing **zasocitinib** with deucravacitinib in adults with moderate-to-severe plaque psoriasis is underway to definitively assess their comparative efficacy and safety.[8][9][10][11][12]



## **Mechanism of Action and Signaling Pathway**

Both **Zasocitinib** and Deucravacitinib selectively inhibit TYK2, which is critical for the signaling of key pro-inflammatory cytokines. The inhibition of the IL-23/Th17 pathway, the IL-12 pathway, and the Type I interferon pathway leads to a reduction in the inflammatory cascade central to diseases like psoriasis and psoriatic arthritis.[2][4]



Click to download full resolution via product page



**Caption:** Simplified TYK2 Signaling Pathway and Point of Inhibition.

## **Comparative Selectivity and Potency**

In vitro studies have highlighted **Zasocitinib**'s superior selectivity and potency compared to Deucravacitinib.

| Parameter                            | Zasocitinib (TAK-<br>279) | Deucravacitinib      | Reference |
|--------------------------------------|---------------------------|----------------------|-----------|
| TYK2 JH2 Domain Ki                   | 0.0087 nM                 | 0.0115 nM            | [13]      |
| JAK1 JH2 Domain Ki                   | >15,000 nM                | 1 nM                 | [13]      |
| TYK2 Selectivity over JAK1           | >1,000,000-fold           | -                    | [13][14]  |
| Daily TYK2 Inhibition<br>(Simulated) | 91% (at 30 mg QD)         | 23% (at 6 mg QD)     | [13]      |
| Time Above TYK2 IC50 (Simulated)     | 24 hours (at 30 mg<br>QD) | 3 hours (at 6 mg QD) | [13]      |

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ki Determination

The inhibitory constants (Ki) for the TYK2 and JAK1 JH2 domains were determined using a homogeneous time-resolved fluorescence (HTRF) assay. This method measures the binding affinity of the inhibitors to their target proteins. The assay typically involves incubating the purified JH2 domain of the kinase with a fluorescently labeled tracer that binds to the same site as the inhibitor. The inhibitor is added in varying concentrations, and its ability to displace the tracer is measured by a change in the HTRF signal. The Ki is then calculated from the concentration of inhibitor required to displace 50% of the tracer.[13]

## **Clinical Efficacy in Plaque Psoriasis**

Both **Zasocitinib** and Deucravacitinib have demonstrated significant efficacy in phase 2 and phase 3 clinical trials for moderate-to-severe plaque psoriasis.



Zasocitinib Phase 2b Trial (NCT04999839) Results at

Week 12[6][15][16]

| Dose    | PASI 75 | PASI 90 | PASI 100 |
|---------|---------|---------|----------|
| 2 mg    | 18%     | 8%      | 2%       |
| 5 mg    | 44%     | 21%     | 10%      |
| 15 mg   | 68%     | 45%     | 15%      |
| 30 mg   | 67%     | 46%     | 33%      |
| Placebo | 6%      | 0%      | 0%       |

Deucravacitinib Phase 3 Trials (POETYK PSO-1 & PSO-

2) Long-Term Efficacv[17][18]

| Timepoint | PASI 75 | PASI 90 | sPGA 0/1 |
|-----------|---------|---------|----------|
| Year 1    | 72.1%   | 45.9%   | 57.5%    |
| Year 4    | 71.7%   | 47.5%   | 57.2%    |
| Year 5    | 67.3%   | 46.3%   | 52.6%    |

Experimental Protocol: Clinical Trial for Plaque Psoriasis

The efficacy of **Zasocitinib** and Deucravacitinib in plaque psoriasis is evaluated in randomized, double-blind, placebo-controlled clinical trials.[15][16]

- Participants: Adults with moderate-to-severe plaque psoriasis, typically defined by a
   Psoriasis Area and Severity Index (PASI) score ≥12, a static Physician's Global Assessment
   (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%.[12]
- Intervention: Participants are randomized to receive different oral doses of the investigational drug or a placebo once daily for a specified treatment period (e.g., 12 or 16 weeks).[9][15]
- Primary Endpoint: The primary measure of efficacy is typically the proportion of patients achieving a 75% improvement in their PASI score from baseline (PASI 75) at the end of the



initial treatment period.[15]

 Secondary Endpoints: These often include the proportion of patients achieving PASI 90 and PASI 100 (complete skin clearance), and the proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear).[15]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Zasocitinib Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Zasocitinib Effective in TYK2 Inhibition for Inflammatory Skin Disease: Study Be part of the knowledge ReachMD [reachmd.com]



- 6. Tyrosine Kinase 2 Inhibition With Zasocitinib (TAK-279) in Psoriasis: A Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. medpagetoday.com [medpagetoday.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Study Comparing Zasocitinib (TAK-279) With Deucravacitinib in Adults With Plaque Psoriasis [ctv.veeva.com]
- 11. A Study Comparing Zasocitinib (TAK-279) With Deucravacitinib in Adults With Plaque Psoriasis | Clinical Research Trial Listing [centerwatch.com]
- 12. ClinConnect | A Study Comparing Zasocitinib (TAK-279) With [clinconnect.io]
- 13. academic.oup.com [academic.oup.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Tyrosine Kinase 2 Inhibition With Zasocitinib (TAK-279) in Psoriasis: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Deucravacitinib, an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients With Moderately to Severely Active Ulcerative Colitis: 12-Week Results From the Phase 2 LATTICE-UC Study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Comparison: Zasocitinib vs.
   Deucravacitinib in Immune-Mediated Inflammatory Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8820545#zasocitinib-versus-deucravacitinib-head-to-head-comparison]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com